硼酸,B-(2,3-二氢-2-氧代-1H-苯并咪唑-5-基)-

描述

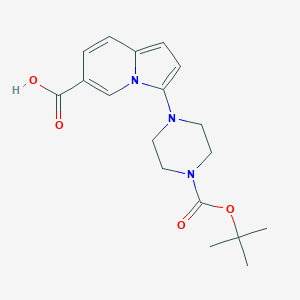

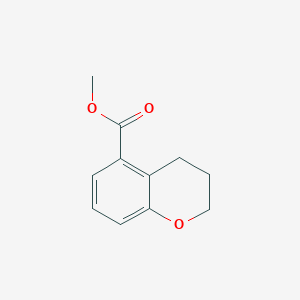

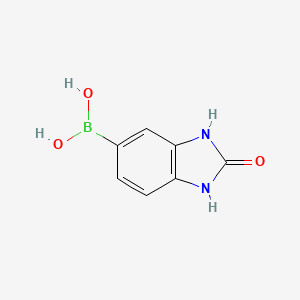

Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (-OH) is replaced by an alkyl or aryl group . This compound contains a carbon–boron bond, making it a member of the larger class of organoboranes .

Synthesis Analysis

The synthesis of imidazole-containing compounds, which includes Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, has been reported in the literature . Imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia .Molecular Structure Analysis

The molecular structure of Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Boronic acids, including Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .Physical And Chemical Properties Analysis

Boronic acids are typically white or colorless solids that are highly soluble in water and other polar solvents . They act as Lewis acids and can form tetrahedral boronate complexes .科学研究应用

抗真菌应用

硼酸在真菌感染的治疗中显示出巨大的潜力。含硼化合物(BCCs)对真菌界的影响值得注意,新型合成BCCs表现出有效的抗真菌特性,特别是对致病菌种。一些BCCs已被批准用于人体,这表明它们在生物医学应用中控制人类感染和通过抗真菌剂改善食物获取方面具有相关性(Estevez-Fregoso等,2021)。

癌症治疗中的蛋白酶体抑制剂

硼酸衍生物,如硼替佐米,已被发现是有效且选择性的蛋白酶体抑制剂,展示了抗肿瘤作用的新机制。通过抑制20S蛋白酶体,硼替佐米已有效用于治疗多发性骨髓瘤和非霍奇金淋巴瘤,代表了癌症治疗中分子靶向剂的重大进展(Tobinai,2007)。

在植物生长和发育中的作用

研究阐明了硼在植物生长中的重要作用,特别是与硼缺乏和毒性有关的作用。硼对于植物生殖组织的发育至关重要,其充足的营养可以显着影响作物生产。硼与钙和镁等其他必需元素的相互作用突出了其在农业科学和粮食安全中的重要性(Prasad等,2014)。

材料科学的进展

硼酸已在创新材料的开发中找到应用,例如具有催化、非线性光学和显示器件潜在用途的开架硼酸盐。硼簇的独特性质及其形成具有有趣光学性质的晶体结构的能力突出了硼酸在材料科学中的多功能性(Lin & Yang,2011)。

安全和危害

While the boronic acid functional group is reputed to have low inherent toxicity, a significant fraction of commonly used boronic acids and their derivatives were recently found to give a positive Ames test and act as chemical mutagens . The mechanism of mutagenicity is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen .

未来方向

Given the broad range of chemical and biological properties of imidazole and its derivatives, they have become important synthons in the development of new drugs . Future research may focus on exploring the potential of these compounds in various therapeutic applications, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

(2-oxo-1,3-dihydrobenzimidazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O3/c11-7-9-5-2-1-4(8(12)13)3-6(5)10-7/h1-3,12-13H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSAVIADHNAOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC(=O)N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)